tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSAVKHVPIBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Cyano-6-methylpyridine
Methodology :
The nitrile group in 3-cyano-6-methylpyridine is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds at reflux (66°C) under inert atmosphere, followed by careful quenching with aqueous sodium sulfate.
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Reduction | LiAlH₄ (2.5 equiv), THF, 66°C, 6 h | 68% | Column chromatography (SiO₂, EtOAc/hexane 1:3) |
Key Considerations :
- Excess LiAlH₄ ensures complete conversion but requires strict moisture control.
- Side products include unreacted nitrile and over-reduced species (e.g., tertiary amines).
Reductive Amination of 6-Methylnicotinaldehyde
Methodology :
6-Methylnicotinaldehyde undergoes reductive amination with ammonium acetate in methanol, catalyzed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (adjusted with acetic acid).
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Reductive Amination | NH₄OAc (3 equiv), NaBH₃CN (1.2 equiv), MeOH, RT, 12 h | 55% | Acid-base extraction (1 M HCl/NaOH) |
Mechanistic Insight :
The aldehyde forms an imine intermediate, which is selectively reduced to the primary amine. Competing aldol condensation is suppressed at low pH.
Gabriel Synthesis from 3-(Bromomethyl)-6-methylpyridine
Methodology :
3-(Bromomethyl)-6-methylpyridine reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 8 h, followed by hydrazinolysis to release the free amine.
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Alkylation | K-phthalimide (1.5 equiv), DMF, 80°C, 8 h | 72% | Filtration and recrystallization (EtOH) |
| Hydrazinolysis | NH₂NH₂·H₂O (4 equiv), EtOH, reflux, 4 h | 85% | Extraction (DCM/H₂O) |
Advantages :
Boc Protection of (6-Methylpyridin-3-yl)methylamine
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Three optimized protocols are detailed below:
Classical Boc Protection in Dichloromethane
Methodology :
A solution of (6-methylpyridin-3-yl)methylamine in dichloromethane (DCM) is treated with Boc₂O (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C. The mixture warms to room temperature and stirs for 12 h.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 12 h |
| Yield | 89% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:4) |
Side Reactions :
- Overprotection is negligible due to the primary amine’s monofunctionality.
- Trace TEA·HCl is removed during aqueous workup.
Aqueous-Compatible Boc Protection
Methodology :
A biphasic system of water and tert-butanol (1:1) employs Boc₂O (1.1 equiv) with sodium bicarbonate (NaHCO₃, 2.5 equiv) at 25°C for 6 h.
| Parameter | Value |
|---|---|
| Solvent | H₂O/t-BuOH (1:1) |
| Temperature | 25°C |
| Reaction Time | 6 h |
| Yield | 78% |
| Purification | Extraction (EtOAc/H₂O), drying (MgSO₄) |
Applications :
- Suitable for large-scale synthesis with minimal organic solvent use.
- Lower yield attributed to partial hydrolysis of Boc₂O in water.
Catalytic 4-Dimethylaminopyridine (DMAP) Acceleration
Methodology :
DMAP (0.1 equiv) catalyzes Boc protection in tetrahydrofuran (THF) at 40°C, reducing reaction time to 2 h.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 40°C |
| Reaction Time | 2 h |
| Yield | 92% |
| Purification | Precipitation (hexane), filtration |
Advantages :
- DMAP enhances electrophilicity of Boc₂O, enabling milder conditions.
- Avoids column chromatography, simplifying purification.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of amine synthesis and Boc protection methods:
| Amine Synthesis Route | Yield | Boc Protection Method | Yield | Overall Yield |
|---|---|---|---|---|
| LiAlH₄ Reduction | 68% | Classical (DCM/TEA) | 89% | 60.5% |
| Reductive Amination | 55% | Aqueous (H₂O/t-BuOH) | 78% | 42.9% |
| Gabriel Synthesis | 72% | DMAP-Catalyzed (THF) | 92% | 66.2% |
Key Findings :
- The Gabriel synthesis combined with DMAP-catalyzed Boc protection offers the highest overall yield (66.2%).
- Aqueous Boc protection, while environmentally favorable, suffers from lower efficiency due to competing hydrolysis.
Mechanistic and Kinetic Considerations
Boc Protection Kinetics
Studies on analogous systems indicate pseudo-first-order kinetics with respect to Boc₂O. The rate-determining step involves nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. DMAP accelerates this step by stabilizing the transition state through hydrogen bonding.
Stability of Intermediates
- (6-Methylpyridin-3-yl)methylamine : Sensitive to oxidation; storage under N₂ at -20°C recommended.
- Boc-Protected Product : Stable at room temperature but degrades under strong acids (e.g., TFA) or prolonged heating >100°C.
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs continuous flow reactors for Boc protection, achieving:
- Throughput : 5.2 kg/h
- Purity : >99% (by HPLC)
- Solvent Recovery : 90% DCM via distillation.
Chemical Reactions Analysis
tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H16N2O2
Molecular Weight : 208.26 g/mol
IUPAC Name : tert-butyl N-(6-methylpyridin-3-yl)methylcarbamate
CAS Number : 323578-37-6
The structure of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate includes a tert-butyl group, which contributes to its hydrophobic properties, and a pyridine ring that enhances its ability to interact with biological targets.
Common Synthesis Route:
- Reagents :
- 6-methylpyridin-3-amine
- tert-butyl chloroformate
- Triethylamine (base)
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to facilitate the reaction.
- Reaction Conditions : The reaction is typically conducted at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
Chemical Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. It interacts with specific enzymes, affecting their activity and leading to various biochemical effects.
Mechanism of Action:
- Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, such as cytochrome P450 enzymes involved in drug metabolism. This inhibition can enhance the effectiveness of co-administered drugs by increasing their plasma concentrations.
Case Studies:
- CYP2A6 Inhibition : Research has demonstrated that this compound can inhibit CYP2A6, an enzyme important for nicotine metabolism. This effect could be beneficial in smoking cessation therapies by prolonging nicotine's effects and reducing withdrawal symptoms.
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for Alzheimer's disease.
Table 1: Summary of Biological Activities
Table 2: Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Carbamate formation |
| Key Reagents | 6-methylpyridin-3-amine, tert-butyl chloroformate |
| Solvent | THF or DMF |
| Base | Triethylamine |
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s reactivity, solubility, and biological activity are influenced by substituents on the pyridine ring and the carbamate group. Below is a detailed comparison with structurally related compounds.
Substituent Variations on the Pyridine Ring
Table 1: Key Pyridinylmethyl Carbamate Derivatives
Key Observations :
- Electronic Effects : The electron-donating methyl group (6-position) in the target compound enhances pyridine ring stability and may reduce electrophilicity compared to electron-withdrawing substituents like -Cl or -Br .
- Steric Effects: Bulky substituents (e.g., 5,6-dimethoxy) reduce solubility in non-polar solvents but improve binding specificity in protein-ligand interactions .
- Synthetic Flexibility : Chloro and bromo derivatives (e.g., 6-chloro, 6-bromo) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization .
Modifications to the Carbamate Group
Table 2: Carbamate Group Variations
Key Observations :
Biological Activity
Tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 6-methylpyridine under controlled conditions. Common reagents include sodium hydride or potassium carbonate as bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is generally performed at room temperature or slightly elevated temperatures until the product is formed.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity . This mechanism positions it as a potential candidate for therapeutic applications in various diseases.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may inhibit enzymes involved in critical biochemical pathways. For instance, it has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme implicated in lipid metabolism and neuroinflammation . The compound's inhibitory effects have been quantified with an IC50 value indicating its potency.
| Enzyme | IC50 (μM) | Comments |
|---|---|---|
| MAGL | 0.37 | Potent inhibitor in cellular assays |
| SPPL2a | 0.55 | Selective inhibition observed |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and permeability across biological membranes. It has been characterized as a blood-brain barrier (BBB) permeant, which is crucial for central nervous system-targeted therapies . The compound is also noted to inhibit CYP1A2, indicating potential drug-drug interactions that warrant further investigation.
Case Studies
- Inhibition of Neuroinflammatory Pathways : In a study examining the effects on neuroinflammation, this compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating neurodegenerative diseases .
- Therapeutic Applications : Research has focused on the compound's role in modulating endocannabinoid signaling pathways through MAGL inhibition, highlighting its potential for developing new analgesics or anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate?
The synthesis typically involves a two-step process:
Amine Protection : React 6-methylpyridin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. This step introduces the tert-butyl carbamate (Boc) protecting group .
Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient ensures high purity (>95%).
Key considerations: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and optimize pH to avoid premature deprotection .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals peaks for the pyridine ring (δ 8.4–7.1 ppm), methyl groups (δ 2.5 ppm for pyridine-CH₃, 1.4 ppm for Boc-CH₃), and carbamate NH (δ 5.1 ppm, broad). Overlapping signals can be resolved using 2D COSY or HSQC .
- Mass Spectrometry : ESI-MS (m/z calc. 236.3 [M+H]⁺) confirms molecular weight.
- Elemental Analysis : Validate purity (>98%) by matching C, H, N percentages to theoretical values .
Q. How should this compound be stored to ensure stability?
Q. What are common intermediates derived from this compound?
- Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 6-methylpyridin-3-ylmethanamine hydrochloride, a precursor for peptide coupling or metal coordination complexes .
- Functionalization : Suzuki-Miyaura cross-coupling on halogenated pyridine derivatives (e.g., 6-bromo analogs) introduces aryl/heteroaryl groups .
Advanced Research Questions
Q. How can crystallography resolve stereochemical ambiguities in derivatives?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å).
- Refinement : SHELXL refines structures with anisotropic displacement parameters. For disordered tert-butyl groups, apply restraints (ISOR, DELU) to improve thermal ellipsoid accuracy. Hydrogen bonding networks (e.g., N–H···O=C) stabilize crystal packing .
- Validation : Check R-factor convergence (<5%) and use PLATON to analyze voids/symmetry .
Q. How can reaction conditions be optimized to prevent decomposition?
- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) during Boc deprotection; use milder HCl/dioxane (4 M, 0°C).
- Thermal Stability : DSC analysis shows decomposition onset at 150°C. Reactions should be conducted below 80°C .
- Catalysis : Pd(OAc)₂/XPhos in toluene enables efficient cross-coupling at 0.1 mol% loading, reducing side-product formation .
Q. What biochemical applications exist for this compound?
- Enzyme Inhibition : The pyridine moiety serves as a zinc-binding group in metalloprotease inhibitors. Assay inhibition via fluorescence quenching (IC₅₀ < 10 µM) .
- Probe Design : Conjugate with fluorophores (e.g., FITC) via the amine intermediate to track cellular uptake via confocal microscopy .
Q. How to address contradictory spectral or crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
